![molecular formula C21H23N5O2S B2442244 N-(1-Butyl-[1,2,4]triazolo[4,3-a]chinoxalin-4-yl)-N,4-dimethylbenzolsulfonamid CAS No. 883963-76-6](/img/structure/B2442244.png)
N-(1-Butyl-[1,2,4]triazolo[4,3-a]chinoxalin-4-yl)-N,4-dimethylbenzolsulfonamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(1-butyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)-N,4-dimethylbenzenesulfonamide” is a derivative of triazoloquinoxaline . Triazoloquinoxaline derivatives have been synthesized as potential antiviral and antimicrobial agents . They have also been studied for their anticancer properties, specifically as inhibitors of the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), which plays a critical role in cancer angiogenesis .
Synthesis Analysis
The synthesis of triazoloquinoxaline derivatives involves aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo [4,3- a ]quinoxaline-1-amine with different amines and triazole-2-thiol . The reaction mixture is stirred overnight and then poured onto ice-water .Wissenschaftliche Forschungsanwendungen
- Forscher haben das Potenzial dieser Verbindung als Antitumormittel untersucht. Insbesondere Derivate von [1,2,4]Triazolo[4,3-a]pyrazin, die 4-Oxo-pyridazinon-Einheiten enthalten (wie Verbindung 22i), haben eine hervorragende Antitumoraktivität gegen Krebszelllinien gezeigt, darunter A549, MCF-7 und HeLa. Verbindung 22i zeigte IC50-Werte von 0,83 μM, 0,15 μM bzw. 2,85 μM für diese Zelllinien. Zusätzlich zeigte sie eine überlegene c-Met-Kinase-Inhibitionsfähigkeit im nanomolaren Bereich .
- Obwohl spezifische Studien zur antiviralen Aktivität dieser Verbindung rar sind, haben verwandte [1,2,4]Triazolo-Derivate vielversprechend gezeigt. Zum Beispiel wurden [1,2,4]Triazine, [1,2,4]Triazole und [1,2,4]Triazolo-1,2,4,5-tetrazine auf ihre antiviralen Eigenschaften untersucht . Weitere Forschungsarbeiten könnten das antivirale Potenzial unserer Verbindung untersuchen.
- Das In-vitro-Screening unter Verwendung von Agar-Diffusionsassays ergab, dass bestimmte Derivate von [1,2,4]Triazolo[4,3-a]pyrazin eine antibakterielle und/oder antifungale Aktivität aufweisen. Die Verbindungen 4d, 6c, 7b und 8a zeigten vielversprechende Ergebnisse gegen verschiedene Krankheitserreger .
- Obwohl nicht direkt mit unserer Verbindung verwandt, wurden [1,2,4]Triazine und [1,2,4]Triazole als Mollusfizide untersucht. Diese Verbindungen können die Molluskenpopulationen effektiv kontrollieren und sind daher in aquatischen Ökosystemen relevant .
- Zehn Verbindungen, darunter unsere Verbindung (bezeichnet als 9a), wurden vom NCI zur Bewertung ihrer Antikrebsaktivität ausgewählt. Verbindung 9a zeigte eine bemerkenswerte Aktivität und wurde in vitro gegen 60 menschliche Zelllinien weiter untersucht .
- Computergestützte Docking-Studien können Einblicke in die Bindungsinteraktionen zwischen unserer Verbindung und ihren Zielproteinen (z. B. c-Met-Kinase) liefern. Solche Studien helfen, den Wirkmechanismus der Verbindung vorherzusagen und die weitere Optimierung zu leiten .
Antitumoraktivität
Antivirales Potenzial
Antibakterielle und antifungale Eigenschaften
Mollusfizide Aktivität
Bewertung durch das National Cancer Institute (NCI)
Molekularmodellierungsstudien
Wirkmechanismus
Target of Action
The primary target of this compound is the A2B receptor . The A2B receptor is a subtype of adenosine receptors, which are a class of purinergic G protein-coupled receptors with adenosine as the endogenous ligand . The A2B receptor subtype requires a high level of adenosine for activation and may mediate pathophysiological conditions associated with the cumulative level of adenosine .
Mode of Action
This compound acts as an antagonist of the A2B receptor . By binding to the A2B receptor, it prevents the activation of the receptor by adenosine, thereby inhibiting the downstream effects of receptor activation .
Biochemical Pathways
The A2B receptors are expressed in human microvascular endothelial cells, where they may regulate the angiogenic factors such as basic fibroblast growth factor and vascular endothelial growth factor and subsequently angiogenesis . Therefore, by antagonizing the A2B receptor, this compound may inhibit angiogenesis, which is one of the major mechanisms for tumor growth regulation .
Pharmacokinetics
The presence of the [1,2,4]triazolo[4,3-a]quinoxaline moiety may enhance the compound’s stability and lipophilicity, potentially improving its absorption and distribution .
Result of Action
The antagonism of the A2B receptor by this compound may lead to a reduction in angiogenesis, thereby inhibiting tumor growth . Additionally, this compound has been found to potently intercalate DNA , which could further contribute to its anticancer activity.
Zukünftige Richtungen
The future directions for research on “N-(1-butyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)-N,4-dimethylbenzenesulfonamide” and similar compounds could involve further exploration of their potential as antiviral, antimicrobial, and anticancer agents . Specifically, their role as VEGFR-2 inhibitors could be further investigated for potential applications in cancer treatment .
Biochemische Analyse
Biochemical Properties
N-(1-butyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)-N,4-dimethylbenzenesulfonamide interacts with DNA, intercalating into the DNA structure . This interaction can disrupt the normal function of DNA, leading to cell death, which is why these compounds are being studied for their anticancer properties .
Cellular Effects
The effects of N-(1-butyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)-N,4-dimethylbenzenesulfonamide on cells are primarily related to its interaction with DNA. By intercalating into DNA, it can disrupt normal cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of N-(1-butyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)-N,4-dimethylbenzenesulfonamide involves its intercalation into DNA . This can lead to changes in gene expression and potentially inhibit enzymes involved in DNA replication and repair .
Eigenschaften
IUPAC Name |
N-(1-butyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)-N,4-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O2S/c1-4-5-10-19-23-24-21-20(22-17-8-6-7-9-18(17)26(19)21)25(3)29(27,28)16-13-11-15(2)12-14-16/h6-9,11-14H,4-5,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXLHDWQYXSLJDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NN=C2N1C3=CC=CC=C3N=C2N(C)S(=O)(=O)C4=CC=C(C=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(benzo[d][1,3]dioxol-5-yl)-2-((5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide](/img/structure/B2442161.png)

![1-[2-[2-(4-Bromophenyl)-2-oxoethyl]sulfanyl-4-oxo-3-pentylquinazoline-7-carbonyl]piperidine-4-carboxamide](/img/structure/B2442163.png)
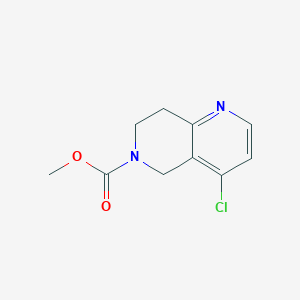
![2-[5-[(2-chlorophenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B2442166.png)
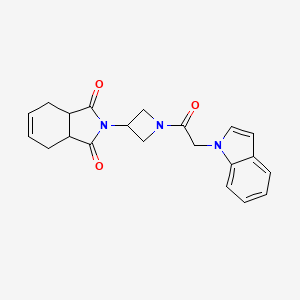

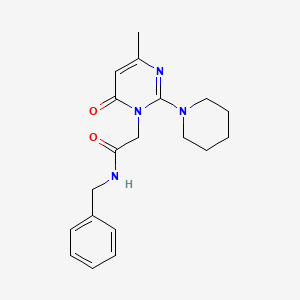
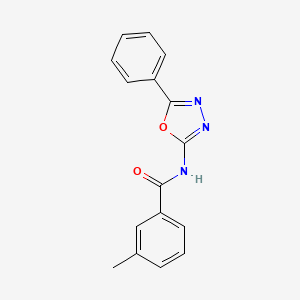
![2-{1,3-dioxo-1H,2H,3H-pyrrolo[3,4-c]pyridin-2-yl}propanoic acid](/img/structure/B2442175.png)
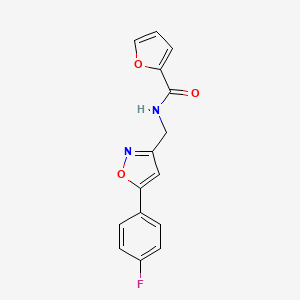

![2-(4-fluorobenzamido)-N-(3-methoxyphenethyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2442182.png)
